molecular formula C15H19NO3S B11837827 4-(4-Methylbenzene-1-sulfonyl)-1-oxa-3-azaspiro[4.5]dec-2-ene CAS No. 52568-58-8

4-(4-Methylbenzene-1-sulfonyl)-1-oxa-3-azaspiro[4.5]dec-2-ene

Cat. No.: B11837827
CAS No.: 52568-58-8
M. Wt: 293.4 g/mol
InChI Key: HZVNFLQTHJHDHE-UHFFFAOYSA-N
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Description

4-Tosyl-1-oxa-3-azaspiro[45]dec-2-ene is a spirocyclic compound characterized by a unique structure that includes an oxazoline ring fused with a spirocyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tosyl-1-oxa-3-azaspiro[4.5]dec-2-ene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a tosyl-protected amine with an epoxide, followed by cyclization to form the spirocyclic structure. The reaction conditions often involve the use of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide, at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for 4-Tosyl-1-oxa-3-azaspiro[4.5]dec-2-ene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-Tosyl-1-oxa-3-azaspiro[4.5]dec-2-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the tosyl group or reduce other functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or thiolates can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could lead to the formation of a primary amine.

Scientific Research Applications

4-Tosyl-1-oxa-3-azaspiro[4.5]dec-2-ene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor modulators due to its unique structure.

    Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing, particularly in the development of new drugs.

    Industry: It may be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-Tosyl-1-oxa-3-azaspiro[4.5]dec-2-ene exerts its effects is largely dependent on its interactions with biological targets. The compound’s spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways involved would vary based on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Tosyl-1-oxa-3-azaspiro[4.5]dec-2-ene is unique due to the presence of the tosyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic applications and potential biological activities.

Properties

CAS No.

52568-58-8

Molecular Formula

C15H19NO3S

Molecular Weight

293.4 g/mol

IUPAC Name

4-(4-methylphenyl)sulfonyl-1-oxa-3-azaspiro[4.5]dec-2-ene

InChI

InChI=1S/C15H19NO3S/c1-12-5-7-13(8-6-12)20(17,18)14-15(19-11-16-14)9-3-2-4-10-15/h5-8,11,14H,2-4,9-10H2,1H3

InChI Key

HZVNFLQTHJHDHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2C3(CCCCC3)OC=N2

Origin of Product

United States

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